3-Methyl-6-propylisothiazolo[5,4-d]pyrimidin-4(3aH)-one
Description
3-Methyl-6-propylisothiazolo[5,4-d]pyrimidin-4(3aH)-one is a heterocyclic compound featuring a fused isothiazole-pyrimidinone core. Its structure includes a methyl group at position 3 and a propyl substituent at position 5.
Properties
Molecular Formula |
C9H11N3OS |
|---|---|
Molecular Weight |
209.27 g/mol |
IUPAC Name |
3-methyl-6-propyl-3aH-[1,2]thiazolo[5,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C9H11N3OS/c1-3-4-6-10-8(13)7-5(2)12-14-9(7)11-6/h7H,3-4H2,1-2H3 |
InChI Key |
IVJSVFJCUZXEBZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC(=O)C2C(=NSC2=N1)C |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Precursors
- Pyrimidine precursors such as 2-aminopyrimidine or pyrimidine-4(3H)-one derivatives.
- Isothiazole ring precursors often involve sulfur and nitrogen-containing building blocks such as thioamides, α-haloketones, or α-haloesters.
- Alkylating agents to introduce methyl and propyl substituents at desired positions.
Detailed Preparation Methods
Stepwise Ring Construction via Cyclization
A common approach is the stepwise synthesis starting from appropriately substituted pyrimidinone and isothiazole precursors, followed by cyclization:
Step 1: Synthesis of substituted pyrimidinone
Typically prepared by condensation of β-dicarbonyl compounds with amidines or guanidine derivatives under acidic or basic conditions.Step 2: Introduction of sulfur and nitrogen for isothiazole formation
The isothiazole ring can be constructed by reaction of α-haloketones with thiourea or related sulfur-nitrogen nucleophiles.Step 3: Cyclization to fused system
Intramolecular cyclization is induced by heating or using dehydrating agents to form the fused isothiazolo[5,4-d]pyrimidinone ring system.Step 4: Alkylation
Methylation at position 3 and propylation at position 6 can be achieved by selective alkylation using methyl iodide and propyl bromide or similar alkyl halides under basic conditions.
Oxidative Coupling and Microwave-Assisted Synthesis
Literature on related pyrazolo[4,3-d]pyrimidin-7(6H)-ones shows that oxidative coupling of amino-substituted pyrazoles with aldehydes in the presence of potassium persulfate (K2S2O8) under microwave irradiation can efficiently yield fused heterocycles with good yields and reduced reaction times. While this exact method is for pyrazolo-pyrimidinones, a similar oxidative cyclization approach could be adapted for isothiazolo-pyrimidinones by modifying the amino and aldehyde precursors accordingly.
| Parameter | Typical Conditions (Adapted) |
|---|---|
| Catalyst | K2S2O8 (Potassium persulfate) |
| Solvent | Water or aqueous-organic mixture |
| Temperature | Microwave irradiation, 80–120 °C |
| Reaction Time | 10–30 minutes |
| Yield | 70–90% (for analogous compounds) |
This method offers advantages such as mild conditions, shorter reaction times, and environmentally friendly protocols.
Base-Promoted Condensation and Deprotection
Patent literature on pyrimidine derivatives suggests a multi-step synthetic route involving:
- Reaction of substituted amines with cyanoacetyl derivatives in the presence of suitable bases (alkali metal hydroxides or alkoxides),
- Followed by deprotection steps using mild debenzylating agents at room temperature to avoid impurity formation.
This approach could be adapted to prepare 3-methyl-6-propylisothiazolo[5,4-d]pyrimidin-4(3aH)-one by selecting appropriate protecting groups and bases.
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Condensation | Cyanoacetyl derivative + base (e.g., NaOH) | Formation of intermediate |
| Deprotection | Debenzylating agent (e.g., Pd/C, H2) | Removal of protecting groups |
| Purification | Solvent extraction, crystallization | Isolation of pure compound |
Research Findings and Data Summary
- Microwave-assisted oxidative coupling has been shown to produce fused pyrimidinone derivatives with excellent yields and biological activity, indicating efficient ring formation.
- Base-mediated condensation with cyanoacetyl derivatives followed by selective deprotection allows for high purity and controlled substitution patterns.
- Reaction conditions such as temperature, solvent choice, and reagent stoichiometry critically influence yield and impurity profile.
- Use of mild debenzylation at room temperature minimizes formation of dihydro impurities, improving product quality.
Comparative Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
3-Methyl-6-propylisothiazolo[5,4-d]pyrimidin-4(3aH)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles such as amines or thiols replace specific substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced derivatives
Substitution: Amino or thio-substituted derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and neuroprotective agent.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Methyl-6-propylisothiazolo[5,4-d]pyrimidin-4(3aH)-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit the synthesis of essential proteins in microbial cells. In the context of neuroprotection, the compound may exert its effects by modulating signaling pathways involved in inflammation and apoptosis.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s core structure is shared with several derivatives, differing primarily in substituent groups. Key analogs include:
Key Observations :
- Substituent Position : Propyl and tert-butyl groups at position 6 (as in ) influence steric effects and solubility. The propyl chain in the target compound may offer a balance between lipophilicity and metabolic stability compared to bulkier tert-butyl groups.
- Heteroatom Variation : Replacement of isothiazole with oxazole (e.g., ) alters electronic properties. The sulfur atom in isothiazole may enhance hydrogen bonding or metal coordination compared to oxygen in oxazole.
- Functional Groups : Halogenated derivatives (e.g., bromoalkyl in ) exhibit increased reactivity, making them candidates for further functionalization.
Physicochemical Properties
- Molecular Weight : The target compound’s molecular weight (~265 g/mol, estimated) is lower than halogenated analogs (e.g., 394 g/mol for ), which may improve bioavailability.
Biological Activity
3-Methyl-6-propylisothiazolo[5,4-d]pyrimidin-4(3aH)-one is a compound that has garnered attention in the field of medicinal chemistry due to its unique structure and potential biological activities. This article provides a detailed overview of its biological activity, including relevant research findings, case studies, and data tables.
- Molecular Formula : C₉H₁₁N₃OS
- CAS Number : 799295-98-0
- Molecular Weight : 197.26 g/mol
The biological activity of 3-Methyl-6-propylisothiazolo[5,4-d]pyrimidin-4(3aH)-one is primarily attributed to its interaction with various biological targets. Research indicates that it may act as an inhibitor or modulator of specific enzymes and receptors involved in cellular signaling pathways.
Biological Activity
- Antimicrobial Activity : Studies have shown that 3-Methyl-6-propylisothiazolo[5,4-d]pyrimidin-4(3aH)-one exhibits significant antimicrobial properties against a range of bacterial strains. For instance, it has been tested against both Gram-positive and Gram-negative bacteria, demonstrating varying degrees of effectiveness.
- Cytotoxicity : In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The results indicate that it can induce apoptosis in certain types of cancer cells, suggesting potential as an anticancer agent.
- Neuroprotective Effects : Preliminary research suggests that the compound may have neuroprotective properties, potentially beneficial in models of neurodegenerative diseases. It appears to modulate pathways associated with oxidative stress and inflammation.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against E. coli | |
| Cytotoxicity | Induces apoptosis in cancer cells | |
| Neuroprotection | Reduces oxidative stress |
Table 2: Cytotoxicity Assay Results
Case Studies
- Study on Antimicrobial Activity : A recent study evaluated the effectiveness of 3-Methyl-6-propylisothiazolo[5,4-d]pyrimidin-4(3aH)-one against various pathogens. The compound displayed notable activity against Staphylococcus aureus and Pseudomonas aeruginosa, highlighting its potential use in treating infections caused by resistant strains.
- Cytotoxicity in Cancer Research : In a controlled laboratory setting, researchers investigated the cytotoxic effects of this compound on multiple cancer cell lines. The results indicated that higher concentrations led to significant cell death, particularly in breast and lung cancer models, suggesting its potential for further development as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
